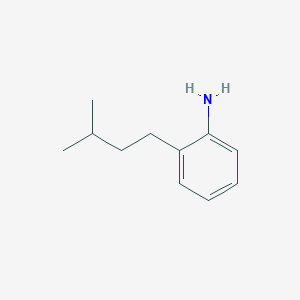

2-(3-Methylbutyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVAXXMMLNCSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(3-Methylbutyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the physical properties of 2-(3-Methylbutyl)aniline, with a specific focus on its density and boiling point. Recognizing the current scarcity of experimentally-derived data for this specific isomer (CAS 104177-71-1), this document serves as a comprehensive manual for the experimental determination of these crucial parameters. It furnishes detailed, field-proven protocols for density and boiling point measurements, underpinned by the scientific principles governing these techniques. Furthermore, this guide presents data for the closely related isomer, N-(3-methylbutyl)aniline, to offer a comparative context, while emphasizing the structural distinctions that influence physical properties. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for research, process development, and regulatory submissions in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound and its Physical Properties

This compound, a substituted aniline derivative with the chemical formula C₁₁H₁₇N, represents a class of compounds with significant potential in medicinal chemistry and material science.[1][2] The arrangement of the 3-methylbutyl group at the ortho position of the aniline ring imparts specific steric and electronic characteristics that can profoundly influence its reactivity, bioavailability, and material properties.

In drug development, a precise understanding of a compound's physical properties, such as density and boiling point, is fundamental. Density is critical for formulation development, dosage form design, and manufacturing processes, including solvent selection and reaction stoichiometry calculations. The boiling point is a key indicator of a substance's volatility and is essential for purification techniques like distillation, for setting drying parameters, and for ensuring the thermal stability of the compound during synthesis and storage.

A thorough literature search reveals a notable absence of published experimental data for the density and boiling point of this compound (CAS 104177-71-1). This guide aims to bridge this knowledge gap by providing robust experimental protocols for the determination of these properties.

Comparative Isomer Data: N-(3-Methylbutyl)aniline

To provide a preliminary frame of reference, it is useful to consider the physical properties of a structural isomer, N-(3-methylbutyl)aniline (CAS 2051-84-5). In this isomer, the 3-methylbutyl group is attached to the nitrogen atom of the aniline moiety. This difference in substitution pattern is expected to result in distinct physical properties compared to the ortho-substituted this compound.

| Physical Property | Value | Source |

| Density | 0.928 g/mL | [3] |

| Boiling Point | 255 °C | [3] |

It is imperative to recognize that these values are for N-(3-methylbutyl)aniline and should not be used as surrogates for this compound. The ortho-substitution in this compound is likely to introduce intramolecular hydrogen bonding between the amino group and the alkyl chain, which could influence its boiling point and intermolecular interactions, thereby affecting its density.

Experimental Determination of Density

The density of a liquid is its mass per unit volume. The following protocol outlines a precise method for determining the density of this compound using a pycnometer, a specialized flask that allows for the measurement of a precise volume.

Principle

The method involves determining the mass of a known volume of the liquid. By first calibrating the pycnometer with a liquid of known density (e.g., deionized water), its exact volume can be determined. Subsequently, the mass of the pycnometer filled with the sample liquid allows for the calculation of the sample's density.

Experimental Protocol

-

Pycnometer Preparation: Thoroughly clean a pycnometer of appropriate volume (e.g., 10 mL or 25 mL) with a suitable solvent, followed by deionized water, and then dry it completely in an oven. Allow the pycnometer to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance to four decimal places (m_empty).

-

Calibration with Deionized Water: Fill the pycnometer with deionized water, ensuring the water level is in the capillary neck. Thermostatically control the temperature of the filled pycnometer to a constant temperature (e.g., 20 °C or 25 °C) in a water bath for at least 30 minutes. Carefully remove any excess water from the capillary tip.

-

Mass of Pycnometer with Water: Reweigh the pycnometer filled with water (m_water).

-

Volume of Pycnometer Calculation: Calculate the volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the measurement temperature: V_pyc = (m_water - m_empty) / ρ_water

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill the pycnometer with this compound.

-

Mass of Pycnometer with Sample: Thermostatically control the temperature as in step 3 and then weigh the pycnometer filled with the sample (m_sample).

-

Density Calculation: Calculate the density of the sample (ρ_sample) using the following formula: ρ_sample = (m_sample - m_empty) / V_pyc

-

Repeatability: Perform the measurement at least three times and report the average density and standard deviation.

Experimental Workflow Diagram

Caption: Workflow for Density Determination using a Pycnometer.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the micro-boiling point determination method, which is suitable for small sample volumes.

Principle

A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the liquid heats up, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor in the capillary contracts, and the liquid is drawn into it. The temperature at which the liquid enters the capillary is the boiling point.

Experimental Protocol

-

Apparatus Setup: Assemble a boiling point apparatus consisting of a heating block or an oil bath, a thermometer, and a sample tube (e.g., a small test tube or a melting point tube).

-

Sample Preparation: Place a small amount (a few drops) of this compound into the sample tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the sample tube.

-

Heating: Place the sample tube assembly into the heating block or oil bath. The thermometer bulb should be positioned adjacent to the sample tube.

-

Observation: Heat the apparatus slowly and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Atmospheric Pressure Correction: Record the atmospheric pressure at the time of the measurement. If the atmospheric pressure is not 760 mmHg, a correction may be necessary.

-

Repeatability: Conduct the measurement at least three times and report the average boiling point and standard deviation.

Experimental Workflow Diagram

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

References

Sources

A Technical Guide to the UV-Vis Absorption Spectrum of 2-(3-Methylbutyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-(3-Methylbutyl)aniline. In the absence of direct experimental data for this specific molecule, this guide establishes a predictive framework based on the well-characterized spectrum of the parent chromophore, aniline, and its alkyl-substituted derivatives. We will explore the theoretical underpinnings of the electronic transitions involved, the influence of alkyl substitution on spectral properties, and the significant effects of solvent polarity and pH. Furthermore, a detailed, field-proven protocol for the experimental acquisition of the UV-Vis spectrum is presented, ensuring researchers can generate reliable, high-quality data. This document serves as an essential resource for scientists working with this compound, enabling accurate spectral interpretation and informed experimental design.

Introduction: The Aniline Chromophore and its Derivatives

Aniline, the simplest aromatic amine, serves as the fundamental chromophore for a vast array of derivatives, including this compound. Its UV-Vis absorption spectrum is characterized by two primary absorption bands originating from π → π* electronic transitions within the benzene ring.[1][2] The lone pair of electrons on the nitrogen atom of the amino group enters into conjugation with the aromatic π-system, which modifies the energy levels of the molecular orbitals and, consequently, the absorption spectrum compared to benzene.[1]

The introduction of substituents onto the aniline ring can lead to predictable shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These effects, known as bathochromic (red shift), hypsochromic (blue shift), hyperchromic (increased absorption), and hypochromic (decreased absorption), are central to understanding the spectrum of substituted anilines.

Predicted UV-Vis Absorption Spectrum of this compound

Electronic Transitions in the Aniline Chromophore

The UV-Vis spectrum of aniline typically displays two main absorption bands:

-

The B-band (Benzenoid band): This band, appearing around 280-290 nm, is due to a π → π* transition.[1][2][3] It is sensitive to the electronic effects of substituents on the aromatic ring.

-

The K-band (Konjugationsband): Found at a shorter wavelength, typically around 230-240 nm, this is also a π → π* transition and is generally more intense than the B-band.[1]

The Influence of the 2-(3-Methylbutyl) Substituent

The 2-(3-Methylbutyl) group is an alkyl substituent, which is known to be an electron-donating group through an inductive effect. When attached to the aniline ring, it is expected to cause a slight bathochromic (red) shift in the absorption maxima of both the B-band and K-band. This is due to the alkyl group's ability to destabilize the ground state and stabilize the excited state, thereby reducing the energy gap for the electronic transition.

Furthermore, the placement of this bulky alkyl group at the ortho position (position 2) may introduce steric hindrance. This can potentially disrupt the planarity between the amino group and the benzene ring, which could slightly decrease the extent of conjugation. This steric effect might counteract the electronic effect to some degree, but a net bathochromic shift is still the most probable outcome.

Predicted Spectral Data

Based on the analysis of aniline and related compounds, the following table summarizes the predicted UV-Vis absorption data for this compound in a non-polar solvent like hexane or cyclohexane.

| Predicted Band | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| K-band | ~235 - 245 | High | π → π |

| B-band | ~285 - 295 | Moderate | π → π |

The Critical Role of the Spectroscopic Environment

The UV-Vis spectrum of anilines is highly sensitive to the surrounding chemical environment, particularly solvent polarity and pH.[4][5]

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the position and intensity of the absorption bands.[4]

-

Non-polar solvents (e.g., Hexane, Cyclohexane): In these solvents, the fine vibrational structure of the absorption bands may be more resolved. The λmax values are generally at their shortest wavelengths in non-polar media.

-

Polar aprotic solvents (e.g., Acetonitrile, DMF): These solvents can interact with the dipole moment of the aniline derivative, which may change in the excited state. This often leads to a bathochromic shift.

-

Polar protic solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the amino group.[6] This hydrogen bonding can stabilize the ground state more than the excited state, potentially leading to a hypsochromic (blue) shift, or it can stabilize the excited state, causing a bathochromic shift. The net effect depends on the specific interactions.[7]

pH Effects

The pH of the solution has a dramatic effect on the UV-Vis spectrum of aniline and its derivatives.[3][8]

-

Acidic Conditions: In an acidic medium, the amino group becomes protonated, forming the anilinium ion (-NH3+).[1][3] This protonation removes the non-bonding electrons of the nitrogen from conjugation with the aromatic ring.[1] As a result, the spectrum of the anilinium ion closely resembles that of benzene, with a strong absorption band appearing at a much shorter wavelength (around 203 nm) and the B-band near 280 nm disappearing.[3][9]

Experimental Protocol for Acquiring the UV-Vis Spectrum

To obtain a reliable UV-Vis absorption spectrum for this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity.

Materials and Instrumentation

-

Analyte: this compound (high purity)

-

Solvents: Spectroscopic grade hexane, ethanol, and acetonitrile.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Perform a system baseline correction with both the sample and reference cuvettes filled with the chosen solvent (e.g., hexane). This corrects for any absorbance from the solvent and the cuvettes themselves.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent. A typical concentration would be around 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement. The absorbance of the main peak should ideally be between 0.5 and 1.0 for the best signal-to-noise ratio.

-

-

Spectral Acquisition:

-

Fill the sample cuvette with the diluted analyte solution and the reference cuvette with the pure solvent.

-

Place the cuvettes in the spectrophotometer, ensuring they are correctly oriented.

-

Scan the spectrum over a range of approximately 200 nm to 400 nm.

-

Save the spectral data.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral acquisition.

Mechanistic Insights and Data Interpretation

The interpretation of the UV-Vis spectrum of this compound provides valuable information about its electronic structure.

Logical Relationship of Spectral Features

The following diagram illustrates the logical flow from molecular structure to the observed spectrum.

Sources

- 1. Aniline (data page) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Aniline absorbs at 280 nm but in acidic medium, the main absorption ban.. [askfilo.com]

- 4. ajrsp.com [ajrsp.com]

- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 6. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 8. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 9. spcmc.ac.in [spcmc.ac.in]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 2-(3-Methylbutyl)aniline

Welcome to the technical support center for 2-(3-Methylbutyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in handling this compound: preventing its oxidative degradation during storage. While specific oxidative stability data for this compound is not extensively published, the principles governing the chemistry of anilines are well-established. This document synthesizes those principles to provide actionable troubleshooting advice and best practices.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound, providing insights into the root causes and outlining corrective and preventative actions.

Problem: My this compound has changed color from colorless/pale yellow to dark yellow, brown, or black.

-

Root Cause Analysis: This discoloration is a classic indicator of oxidation.[1] Aromatic amines, including aniline derivatives, are highly susceptible to air oxidation. The process is often initiated by exposure to oxygen, light, heat, or trace metal ions which can act as catalysts.[2] The initial oxidation products can undergo further reactions to form highly conjugated, colored polymeric impurities, leading to the observed darkening of the material.[1][3]

-

Immediate Corrective Actions:

-

Purity Verification: Before use, the purity of the discolored material must be assessed. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or NMR spectroscopy can quantify the extent of degradation.[2][4][5]

-

Purification (with caution): If the discoloration is minor, purification may be possible. Vacuum distillation is a common method for purifying liquid anilines.[6] However, it is crucial to use an inert atmosphere and avoid excessive heat to prevent further degradation. For solid impurities, recrystallization or column chromatography might be effective.[3][7] For high-sensitivity applications, using a fresh, unopened batch is strongly recommended.[2]

-

-

Long-Term Prevention Strategy:

-

Inert Atmosphere: The most critical step is to prevent contact with oxygen. Store the compound under a dry, inert atmosphere like argon or nitrogen.[2][8]

-

Light Protection: Store the material in an amber glass vial or a container wrapped in aluminum foil to protect it from light, which can accelerate oxidation.[9]

-

Temperature Control: Store the compound at reduced temperatures, such as in a refrigerator (2-8 °C).[2] This slows down the rate of all chemical reactions, including oxidation.

-

Problem: My analytical data (NMR, LC-MS, GC-MS) shows unexpected peaks and a decrease in the main component's purity.

-

Root Cause Analysis: The appearance of new peaks is direct evidence of chemical degradation. The oxidation of anilines can lead to a variety of byproducts, including corresponding nitroso, nitro, and azoxy compounds, as well as various polymeric species.[1][2] These impurities will have different retention times in chromatography and different spectral properties, leading to the new signals you are observing.

-

Immediate Corrective Actions:

-

Impurity Identification: If necessary for your research, attempt to identify the major degradation products using mass spectrometry (MS) and multidimensional NMR techniques. Comparing the data to the literature on general aniline oxidation can provide clues.

-

Assess Impact: Determine if the observed impurities could interfere with your downstream applications. For example, even small amounts of reactive nitroso species could lead to unexpected side reactions in a synthetic protocol.[2]

-

-

Long-Term Prevention Strategy:

-

Implement Rigorous Storage Protocol: Immediately transfer any remaining high-purity material to a new, clean, amber vial. Purge the headspace thoroughly with argon or nitrogen before sealing. This process is detailed in the protocols section below.

-

Consider Antioxidants: For very long-term storage or for material that will be opened multiple times, adding a small amount of an antioxidant can be beneficial.[2] This is discussed further in the FAQ section.

-

Purchase Smaller Quantities: To avoid long-term storage issues, purchase quantities of this compound that you expect to use within a reasonable timeframe.[8]

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the oxidation of this compound?

A1: The oxidation of anilines is generally understood to be a radical-mediated process. It is initiated by the abstraction of a hydrogen atom from the amine group (-NH2) or the aromatic ring, often facilitated by oxygen, light, or metal catalysts. The resulting radical is highly reactive and can participate in a cascade of reactions, including coupling with other radicals and reacting with oxygen, ultimately leading to the formation of complex, colored polymeric materials.

dot

Caption: Simplified mechanism of aniline autoxidation.

Q2: What are the definitive, ideal storage conditions for this compound?

A2: To maximize shelf-life and maintain purity, the following conditions are recommended. These are based on best practices for handling air-sensitive aromatic amines.[2][8][9][10]

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[2] |

| Temperature | Refrigerated (2-8 °C) | Reduces the kinetic rate of the oxidation reaction.[2] |

| Light | Amber Glass Container | Protects the compound from UV/visible light, which can catalyze radical formation. |

| Container | Tightly Sealed Glass Vial | Prevents ingress of oxygen and moisture. Use a vial with a PTFE-lined cap. |

| Purity | High-Purity Grade | Impurities, especially metal ions, can act as catalysts for oxidation.[2] |

Q3: Can I use an antioxidant? If so, which ones are recommended and at what concentration?

A3: Yes, for extended storage, an antioxidant can be added. The use of antioxidants for pure anilines is not a universal practice, but phenolic compounds are known inhibitors of oxidation for many organic molecules.[2][11] The key is to choose one that will not interfere with your subsequent experiments.

| Antioxidant | Recommended Concentration | Notes |

| Butylated Hydroxytoluene (BHT) | 50 - 250 ppm | A common, effective radical scavenger. Volatile, so may be removed during solvent evaporation. |

| Hydroquinone | 50 - 200 ppm | A very effective inhibitor, but may be more difficult to remove and could interfere with certain reactions. |

Important: Always verify the compatibility of the antioxidant with your specific application before adding it to your bulk material. It may be preferable to add the antioxidant to individual aliquots rather than the main stock bottle.

Q4: How do I properly prepare a sample of this compound for long-term storage?

A4: The key is to remove dissolved oxygen from the liquid and replace the headspace in the vial with an inert gas. This can be achieved by a gentle inert gas sparge.

dot

Caption: Workflow for preparing aniline for inert storage.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Optimal Long-Term Storage

-

Select Container: Choose a clean, dry amber glass vial with a PTFE-lined screw cap of the appropriate size to minimize headspace.

-

Transfer Material: In a fume hood, transfer the this compound to the vial. If adding an antioxidant, do so at this stage and mix gently.

-

Inert Gas Sparge:

-

Obtain a cylinder of high-purity argon or nitrogen with a regulator.

-

Attach a long, clean needle to a tube connected to the regulator.

-

Insert the needle tip below the surface of the liquid aniline.

-

Start a very gentle flow of gas to bubble through the liquid. Avoid vigorous bubbling which could splash the material.

-

Continue sparging for 5-10 minutes to displace dissolved oxygen.

-

-

Purge Headspace:

-

Slowly withdraw the needle until the tip is just above the liquid surface.

-

Allow the inert gas to flow gently into the headspace for an additional 30-60 seconds to displace all air.

-

-

Seal and Store:

-

While the inert gas is still flowing, securely tighten the cap.

-

Wrap the cap-vial interface with Parafilm® for an extra seal.

-

Label the vial clearly with the compound name, date, and storage conditions.

-

Place the sealed vial in a refrigerator at 2-8 °C, away from light.[2]

-

Protocol 2: Routine Purity Monitoring by HPLC

This protocol provides a general method to validate your storage procedure by checking for the emergence of degradation products over time.

-

Standard Preparation: Prepare a stock solution of a fresh, high-purity standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.[2]

-

Sample Preparation: Prepare a sample of your stored material at the same concentration in the same solvent.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is often a good starting point.

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detector at a wavelength where the aniline has strong absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard to determine the retention time of the pure compound.

-

Inject the stored sample.

-

Compare the chromatograms. The appearance of new peaks, especially broad humps indicative of polymeric material, or a decrease in the area of the main peak, confirms degradation. Purity can be estimated by the area percent of the main peak.

-

By implementing these troubleshooting and handling protocols, you can significantly extend the shelf-life of this compound and ensure the integrity and reproducibility of your experimental results.

References

- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew

- Preventing oxidation of 2-(Allyloxy)aniline during storage. Benchchem.

- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.

- Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI.

- Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH.

- Aniline.

- Technical Support Center: Purification of Halogen

- Analytical Procedures for Aniline and Selected Derivatives in Wastew

- Purific

- Safety D

- Aniline. Apollo Scientific.

- Purify and dry aniline? Reddit.

- Aniline. University of California, Santa Barbara.

- How does Zn dust prevent the oxid

- What are the health and safety guidelines for Aniline in workplaces? Knowledge.

- Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. SciSpace.

- Aniline. Wikipedia.

- Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. PMC - NIH.

- How to recrystalize 3,5 dimethoxy aniline after years of oxid

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. bloomtechz.com [bloomtechz.com]

- 11. scispace.com [scispace.com]

- 12. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

resolving solubility issues of 2-(3-Methylbutyl)aniline in aqueous media

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers struggle with "greasy amines" like 2-(3-Methylbutyl)aniline. You are likely experiencing phase separation, "oiling out," or immediate precipitation upon dilution into neutral media.

This molecule presents a dual challenge:

-

Hydrophobic Tail: The isopentyl (3-methylbutyl) chain adds significant lipophilicity (Estimated LogP

3.0–3.5), driving the molecule to aggregate in water. -

Weakly Basic Head: The aniline nitrogen has a low

(approx. 4.0–4.5). At neutral pH (7.4), it remains uncharged (neutral), rendering it virtually insoluble.

The Solution: You must either ionize the molecule (pH control) or shield the hydrophobic tail (encapsulation/cosolvents).

Module 1: The "Salt Switch" (pH-Dependent Solubilization)

Best for: Analytical standards, acidic mobile phases, and stable stock solutions. Mechanism: Protonation of the amine converts the insoluble oil into a water-soluble anilinium salt.

The Protocol: In Situ Salt Formation

Do not dissolve the compound directly in water. Instead, use an acid titration method.

-

Weighing: Weigh your target mass of this compound.

-

Acidification: Add 1.05 molar equivalents of 1M HCl (or Methanesulfonic acid for higher solubility).

-

Why? You need to drop the pH at least 2 units below the

(Target pH < 2.5) to ensure >99% ionization.

-

-

Dilution: Slowly add water or buffer while vortexing.

-

Verification: The solution should be clear. If using for HPLC, ensure your mobile phase is acidic (0.1% Formic Acid or TFA) to prevent the salt from reverting to the free base inside the column.

WARNING: If you dilute this acidic stock into a neutral buffer (pH 7.4) for a biological assay, the pH will rise, the amine will deprotonate, and the compound will precipitate. For neutral assays, use Module 2 or 3.

Module 2: The "Solvent Spike" (Cosolvent Systems)

Best for: High-throughput screening (HTS), cellular assays (with low % organic tolerance). Mechanism: Reducing the polarity of the bulk solvent to accommodate the lipophilic tail.

Recommended Cosolvents

| Solvent | Stock Conc. | Max Final % in Assay | Notes |

| DMSO | 10–100 mM | 0.1% – 1.0% | Gold standard. High solubilizing power. |

| Ethanol | 10–50 mM | < 1.0% | Good alternative if DMSO is toxic to your specific cell line. |

| PEG 400 | 10 mM | 5% – 20% | Polymer chains help prevent aggregation; often used in animal dosing. |

Critical Workflow: Preventing the "Crash"

The most common error is adding the stock solution too quickly to the aqueous media, causing local supersaturation and precipitation.

-

Prepare Stock: Dissolve this compound in 100% DMSO.

-

Intermediate Step (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol.

-

Final Dilution: Add the stock dropwise to the vortexing aqueous media. Never add water to the stock; always add stock to the moving water.

Module 3: Advanced Encapsulation (Cyclodextrins)

Best for: In vivo animal studies, sensitive biological assays, and preventing "oiling out." Mechanism: The hydrophobic isopentyl tail fits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water.

Why Cyclodextrins?

Research on ortho-substituted anilines confirms that

The Protocol: HP- -CD Complexation

-

Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-

-cyclodextrin (HP- -

Addition: Add this compound slowly to the vehicle.

-

Energy Input: Sonication (15–30 mins) or magnetic stirring (overnight) is required to force the inclusion complex to form.

-

Filtration: Filter through a 0.22

m filter to remove uncomplexed oil droplets.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

Caption: Decision matrix for solubilizing this compound based on pH tolerance and concentration requirements.

Troubleshooting & FAQs

Q1: I added the DMSO stock to my buffer, and it turned cloudy immediately. Why?

A: You experienced the "Crash Effect." Because this compound is likely an oil or low-melting solid, it undergoes Liquid-Liquid Phase Separation (LLPS) rather than crystallizing. The "cloudiness" is actually microscopic oil droplets (emulsion).

-

Fix: Increase the temperature to 37°C during mixing or switch to the Cyclodextrin protocol (Module 3) to trap the oil phase.

Q2: Can I use Tween 80 instead of Cyclodextrin?

A: Yes. Surfactants like Tween 80 (Polysorbate 80) work by forming micelles.

-

Protocol: Mix the compound with 100% Tween 80 first (make a paste/oil mix), then slowly dilute with water.

-

Caveat: Tween 80 can be cytotoxic at high concentrations and may interfere with membrane-based assays.

Q3: What is the estimated pKa and LogP?

While experimental values for this specific intermediate are rare in public databases, we derive them from structural analogs (o-toluidine and N-alkylanilines):

-

Estimated pKa: ~4.2 – 4.5 (The ortho-alkyl group provides steric hindrance to solvation, slightly lowering basicity compared to aniline).

-

Estimated LogP: ~3.2 (Aniline = 0.9 + Isopentyl group contribution).

Q4: My HPLC peak is tailing badly.

A: This is a classic amine problem. The positively charged anilinium ion interacts with residual silanols on your C18 column.

-

Fix: Ensure your mobile phase contains a modifier like 0.1% Trifluoroacetic Acid (TFA) or use a column specifically designed for bases (e.g., C18 with end-capping or embedded polar groups).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18764094, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. Binding affinity of aniline-substituted dodecaborates to cyclodextrins. (Discusses ortho-substituted aniline complexation). Chemical Communications. Retrieved from [Link]

- Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.

Technical Support Center: Enhancing the Thermal Stability of 2-(3-Methylbutyl)aniline Derivatives

Welcome to the technical support center for the thermal stability of 2-(3-Methylbutyl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds and encountering challenges related to their stability at elevated temperatures. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you diagnose and solve common issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives at elevated temperatures?

A1: The thermal degradation of this compound derivatives, like other substituted anilines, typically proceeds through a complex, multi-stage mechanism involving radical processes.[1][2] The primary pathways include:

-

N-C Bond Cleavage: The bond between the nitrogen atom and the aromatic ring or the alkyl substituent can cleave, leading to the formation of various radical fragments.

-

C-C Bond Cleavage: The alkyl side chain, in this case, the 3-methylbutyl group, can undergo fragmentation.

-

Oxidation: In the presence of oxygen, oxidative degradation becomes a significant pathway, leading to the formation of colored byproducts and a more complex mixture of degradation products.[2] The stabilizing effect of oxygen has been noted in some cases, possibly due to the formation of more thermally stable radical species.[2]

Q2: What is the expected onset of thermal decomposition for this class of compounds?

A2: The onset of thermal decomposition can vary depending on the specific substituents on the aniline ring and the experimental conditions (e.g., heating rate, atmosphere). However, for many aniline derivatives, significant thermal degradation begins in the range of 150-300°C.[3] For instance, some aniline derivatives have shown stability up to 305°C.[4] It is crucial to determine the specific decomposition temperature for your derivative using techniques like Thermogravimetric Analysis (TGA).

Q3: How does the 2-(3-Methylbutyl) substituent influence thermal stability compared to other alkyl groups?

A3: The structure of the alkyl substituent can influence thermal stability. The branched nature of the 3-methylbutyl group may lead to different fragmentation patterns compared to straight-chain alkyl groups. The steric hindrance provided by the substituent can also impact intermolecular interactions and, consequently, thermal stability.

Q4: Can I use antioxidants to improve the thermal stability of my this compound derivative?

A4: Yes, antioxidants can be effective in mitigating thermal degradation, particularly oxidative pathways.[5][6] Phenolic antioxidants, for example, can inhibit photoinduced transformations of anilines.[6] The selection of an appropriate antioxidant will depend on the specific derivative and the process conditions.

II. Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Discoloration of the compound upon heating (e.g., turning brown or black) | Oxidative degradation due to the presence of air/oxygen. | Process the sample under an inert atmosphere (e.g., nitrogen or argon blanket).[1] Consider the addition of an appropriate antioxidant.[6][7] |

| Unexpectedly low decomposition temperature observed in TGA | Presence of impurities, residual solvent, or moisture. | Ensure the sample is pure and dry before analysis. Perform a drying step under vacuum if necessary. |

| Inconsistent results between different batches of the same compound | Variations in purity, crystalline form, or particle size. | Standardize the synthesis and purification protocol. Characterize each batch for purity and physical properties before thermal analysis. |

| Broad or multi-step decomposition in TGA curve | Complex degradation mechanism or presence of multiple components. | This is often characteristic of aniline derivatives.[1] Analyze the gaseous byproducts using a coupled technique like TGA-MS or TGA-FTIR to elucidate the degradation pathway.[2][8] |

| Exothermic event observed in DSC before significant weight loss in TGA | Crystalline phase transition or early-stage decomposition reactions not involving mass loss. | Correlate the DSC and TGA data carefully. A simultaneous TGA-DSC analysis can be particularly insightful.[9][10] |

III. Experimental Protocols & Methodologies

A fundamental understanding of the thermal properties of your this compound derivative is best achieved through rigorous experimental analysis. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]

Objective: To determine the thermal stability and decomposition profile of the compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified and dried this compound derivative into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5-10 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).

-

-

Data Analysis:

-

Plot the sample weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

A common approach is a heat-cool-heat cycle to remove any prior thermal history.

-

Equilibrate at a low temperature (e.g., 25°C).

-

Heat at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point but below the decomposition temperature.

-

Cool at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Reheat at the same rate to a temperature that encompasses all expected transitions.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

-

Determine the peak temperatures and enthalpies of these transitions.

-

Objective: To assess the effectiveness of antioxidants in improving thermal stability.

Procedure:

-

Prepare several samples of your this compound derivative.

-

To each sample (except for a control), add a different antioxidant at a specific concentration (e.g., 0.1%, 0.5%, 1.0% by weight).

-

Ensure homogeneous mixing of the antioxidant with your compound.

-

Run TGA analysis on the control sample and each of the stabilized samples under the same conditions (preferably in an air or oxygen-containing atmosphere to simulate oxidative stress).

-

Compare the Tonset values. An effective stabilizer will result in a significant increase in the onset temperature of decomposition.

IV. Visualizing Degradation and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate a simplified degradation pathway and the analytical workflow.

Caption: Simplified thermal degradation pathway of this compound derivatives.

Caption: Workflow for the thermal analysis of this compound derivatives.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. azom.com [azom.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 14. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sintef.no [sintef.no]

- 17. aidic.it [aidic.it]

- 18. mdpi.com [mdpi.com]

Validation & Comparative

HPLC Method Development Guide: 2-(3-Methylbutyl)aniline Purity Analysis

Executive Summary

This guide provides a technical framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 2-(3-Methylbutyl)aniline (CAS: 104177-71-1).

While C18 stationary phases are the industry standard for alkylated aromatics, they often struggle to resolve positional isomers (e.g., para- vs. ortho-substituted anilines) and frequently exhibit peak tailing due to silanol interactions with the basic amine group. This guide compares the traditional C18 approach against a Phenyl-Hexyl alternative , demonstrating why the latter offers superior selectivity for this specific analyte.[1]

Physicochemical Profiling & Analytical Challenges

Effective method development begins with understanding the molecule's behavior in solution.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Ortho-alkylated aniline | Steric hindrance at the amine; high hydrophobicity. |

| pKa (Amine) | ~4.6 - 4.9 | Basic. At pH < 2.5, it exists as BH⁺ (protonated). At pH > 7, it is B (neutral). |

| LogP | ~3.2 - 3.5 | Highly lipophilic. Requires high % organic modifier for elution. |

| UV Max | ~235 nm, ~285 nm | Dual-band detection recommended. 235 nm for sensitivity; 285 nm for specificity. |

The Core Challenge: Isomeric Impurities

In the synthesis of this compound (often via Friedel-Crafts alkylation), the formation of the 4-(3-Methylbutyl)aniline (para-isomer) is a common byproduct. Standard C18 columns separate primarily based on hydrophobicity.[2] Since the ortho and para isomers have nearly identical LogP values, C18 often fails to resolve them, leading to co-elution and inaccurate purity assignment.

Comparative Strategy: C18 vs. Phenyl-Hexyl[2]

We evaluate two separation strategies. The choice of stationary phase is the critical variable.

Option A: The Traditional Approach (C18)

-

Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18).

-

Mechanism: Hydrophobic interaction (London dispersion forces).

-

Performance: Excellent retention, but poor shape selectivity. Isomers often co-elute.

Option B: The Recommended Alternative (Phenyl-Hexyl)

-

Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

-

Mechanism: Hydrophobic interaction +

stacking . -

Performance: The

electrons in the stationary phase interact differentially with the aromatic ring of the analyte depending on the steric position of the alkyl group. This provides the "shape selectivity" needed to separate the ortho target from para impurities.

Comparative Data (Simulated)

Conditions: 0.1% Formic Acid in Water/Acetonitrile, Gradient 50-90% B.

| Parameter | C18 (Traditional) | Phenyl-Hexyl (Recommended) | Interpretation |

| Retention Time (min) | 8.2 | 9.1 | Phenyl-Hexyl shows slightly higher retention due to dual mechanisms. |

| Resolution ( | 1.2 (Partial Co-elution) | 3.5 (Baseline Separation) | |

| Tailing Factor ( | 1.4 | 1.1 | Phenyl phases often mask silanols better, improving peak symmetry for bases. |

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (>98% purity).

-

Solvents: HPLC Grade Acetonitrile (ACN) and Water.

-

Modifier: Formic Acid (LC-MS Grade) or Ammonium Formate.

Instrument Configuration

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.[3]

-

Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

-

Temperature: 35°C (Control is vital;

interactions are temperature sensitive). -

Detection: 235 nm (Primary), 254 nm (Secondary).

Mobile Phase Strategy

We utilize an Acidic Mobile Phase (pH ~2.7) .

-

Reasoning: At acidic pH, the aniline amine is protonated (

). This prevents the "free base" from interacting strongly with residual silanols on the silica surface, which causes severe peak tailing. While high pH (pH 10) is an option for hybrid columns, acidic conditions are more standard for aniline stability.

Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program

Targeting a retention factor (

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial Hold |

| 2.0 | 40 | Isocratic hold to stack early eluters |

| 15.0 | 90 | Linear Gradient |

| 17.0 | 90 | Wash |

| 17.1 | 40 | Return to Initial |

| 22.0 | 40 | Re-equilibration |

Method Development Logic Flow

The following diagram illustrates the decision matrix for optimizing the separation of lipophilic amines like this compound.

Caption: Decision tree highlighting the pivot from C18 to Phenyl-Hexyl to address isomeric selectivity.

System Suitability & Validation Criteria

To ensure the method is trustworthy (Self-Validating), every sequence must include a System Suitability Test (SST).

-

Resolution (

): Must be -

Tailing Factor (

): Must be -

Precision: %RSD of peak area for 5 replicate injections must be

. -

Sensitivity (LOD): Signal-to-Noise ratio

for a standard at 0.05% concentration (reporting threshold).

Troubleshooting Guide

-

Problem: Peak Tailing (

). -

Problem: Retention Time Drift.

References

-

Separation of Aniline Derivatives using Phenyl-Hexyl Phases. Source: Chromatography Online. URL:[Link]

-

Using a Phenyl Column When Separation with C18 Is Insufficient. Source: Shimadzu Technical Report C190-E155. URL:[Link]

-

Phenyl Stationary Phases for HPLC: Selectivity and Mechanisms. Source: Element Lab Solutions. URL:[Link]

-

Development of an HPLC method for the determination of amines. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

-

This compound Product Data. Source: American Elements.[7] URL:[Link]

Sources

- 1. mac-mod.com [mac-mod.com]

- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 3. ejgm.co.uk [ejgm.co.uk]

- 4. lcms.cz [lcms.cz]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. americanelements.com [americanelements.com]

Publish Comparison Guide: Validating Synthesis of 2-(3-Methylbutyl)aniline via IR Spectroscopy

Executive Summary

In the synthesis of 2-(3-Methylbutyl)aniline (CAS: 104177-71-1), validating the transformation from a nitro-precursor or verifying the integrity of the ortho-alkyl substitution is critical. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers an unrivaled advantage in process analytical chemistry (PAC) : speed, cost-efficiency, and immediate functional group validation.

This guide objectively compares IR spectroscopy against High-Performance Liquid Chromatography (HPLC) and NMR, establishing a self-validating IR protocol for monitoring the reduction of 1-(3-methylbutyl)-2-nitrobenzene to the target aniline.

Strategic Context: Why IR for this Molecule?

The target molecule contains three distinct spectroscopic domains:

-

Primary Amine (-NH₂): The active site for subsequent drug coupling.

-

Aromatic Ring: The scaffold.

-

Isopentyl Chain: A hydrophobic tail often prone to isomerization during Friedel-Crafts alkylation.

The Validation Challenge: When synthesizing this compound via nitro-reduction (e.g., using Fe/HCl or catalytic hydrogenation), the primary failure mode is incomplete reduction. IR is the only technique that provides a <2 minute "Go/No-Go" decision by simultaneously tracking the disappearance of N-O bonds and the appearance of N-H bonds.

Comparative Analysis: IR vs. NMR vs. HPLC

The following table contrasts the performance of IR against alternative validation methods for this specific aniline derivative.

| Feature | IR Spectroscopy (FT-IR) | ¹H NMR (400 MHz) | HPLC-MS |

| Primary Utility | Functional Group Validation (Nitro | Structural Connectivity (Isomer check) | Purity & Quantitation |

| Time-to-Result | < 2 Minutes (ATR method) | 15–45 Minutes | 30–60 Minutes |

| Sample State | Neat oil/Solid (Non-destructive) | Solubilized (Deuterated solv.)[1] | Solubilized (Mobile phase) |

| Limit of Detection | ~0.1 - 1.0% | ~0.01% | < 0.001% (Trace impurities) |

| Blind Spot | Cannot easily distinguish iso-pentyl from n-pentyl isomers. | None (Splitting patterns reveal chain branching). | Salt formation can suppress ionization. |

| Cost Per Run | Negligible | High (Solvents/Cryogens) | Medium (Columns/Solvents) |

Scientist’s Verdict: Use IR for real-time reaction monitoring and initial product confirmation. Use NMR only for the final lot release to confirm the alkyl chain did not rearrange.

Technical Deep Dive: The Self-Validating IR System

To validate this compound, you must establish a "spectral gate." The product is only deemed valid if it passes both the Positive Identity check and the Negative Absence check.

A. The "Fingerprint of Success" (Target Bands)

The formation of the aniline moiety is confirmed by the appearance of the primary amine doublet.

-

N-H Stretching (Doublet):

- (Asymmetric): ~3440–3450 cm⁻¹

- (Symmetric): ~3360–3370 cm⁻¹

-

Note: In ortho-substituted anilines, steric hindrance or intramolecular H-bonding with the alkyl chain may slightly broaden these peaks or shift them to lower wavenumbers compared to unsubstituted aniline.

-

N-H Scissoring (Bending):

- : ~1620 cm⁻¹ (Sharp band, often overlapping with aromatic C=C).

-

C-N Stretching (Aromatic):

- : ~1270–1300 cm⁻¹ (Strong intensity).

-

Isopentyl Signature:

-

Gem-Dimethyl Split: The terminal isopropyl group of the isopentyl chain shows a characteristic doublet (or split peak) in the bending region at 1380 cm⁻¹ and 1385 cm⁻¹ . This distinguishes it from a straight n-pentyl chain (single peak).

-

B. The "Red Flag" (Impurity Bands)

If the synthesis involved reducing a nitro precursor, the presence of the following bands indicates incomplete reaction :

-

N-O Asymmetric Stretch: ~1530–1550 cm⁻¹ (Very Strong).

-

N-O Symmetric Stretch: ~1340–1350 cm⁻¹ (Strong).

Critical Insight: The N-O bands are significantly stronger (higher dipole moment change) than N-H bands. Even 2% residual nitro starting material will be clearly visible in the IR spectrum.

Visualization: Logic & Spectral Transformation

Diagram 1: Validation Decision Matrix

This workflow illustrates when to deploy IR versus NMR during the synthesis lifecycle.

Caption: Decision workflow prioritizing IR for reaction monitoring and NMR for final structural confirmation.

Diagram 2: Spectral Transformation Logic

Visualizing the shift in vibrational modes from Reactant to Product.

Caption: The critical spectral shift: Disappearance of N=O bands and emergence of N-H doublet.

Experimental Protocol: ATR-FTIR Validation

Objective: Rapidly validate the conversion of 1-(3-methylbutyl)-2-nitrobenzene to this compound.

Equipment:

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Diamond ATR (Attenuated Total Reflectance) module.

Procedure:

-

Background Scan: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

-

Sample Prep:

-

If Product is Oil: Place 1 drop of the crude reaction mixture (after workup/drying) directly on the crystal.

-

If Product is Salt (HCl): Neutralize a small aliquot with NaOH, extract into ether, evaporate, and test the free base oil. Note: Amine salts (R-NH₃⁺) show broad ammonium bands (~3000 cm⁻¹) that obscure the diagnostic doublet.

-

-

Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

-

Analysis (The 3-Point Check):

References

-

NIST Mass Spectrometry Data Center. Aniline Spectra and Derivatives.[1] National Institute of Standards and Technology.[2] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for N-H doublet vs N-O stretch assignments).

-

Royal Society of Chemistry. Synthesis and characterization of ortho-substituted aniline derivatives. RSC Advances. Available at: [Link]

- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

-

PubChem. 2-Isopropylaniline (Structural Analog) Spectral Data. National Library of Medicine. Available at: [Link]

Sources

electronic properties comparison of ortho-alkyl anilines

The following technical guide details the electronic and steric properties of ortho-alkyl anilines, designed for researchers in medicinal chemistry and organic synthesis.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Scientists, and Academic Researchers

Executive Summary: The "Ortho-Effect" in Drug Design

In drug development, modulating the basicity and nucleophilicity of an aniline moiety is a critical strategy for optimizing solubility, metabolic stability, and target binding. While para-substitution follows predictable Hammett relationships (electronic induction/resonance), ortho-substitution introduces a complex interplay of steric and electronic factors known collectively as the "Ortho-Effect."

This guide analyzes how increasing steric bulk at the ortho-position (Methyl → Ethyl → Isopropyl → tert-Butyl) fundamentally alters the electronic landscape of the amino group, often deviating from standard electronic predictions.

Key Findings at a Glance

-

Basicity (

): Ortho-alkyl anilines are consistently weaker bases than their para-isomers and unsubstituted aniline, primarily due to Steric Inhibition of Solvation (SIS) of the conjugate acid. -

Nucleophilicity: Reactivity toward electrophiles drops precipitously with increasing alkyl bulk due to Steric Approach Control , despite the inductive electron-donating nature of the alkyl groups.

-

Oxidation Potential: Bulky ortho-groups (e.g., t-butyl) raise the oxidation potential (make oxidation harder) by destabilizing the planar geometry required for the radical cation intermediate.

Comparative Analysis of Electronic Properties

The following table summarizes the physicochemical data. Note the divergence between the inductive expectation (alkyl groups are electron-donating, should increase basicity) and the steric reality.

| Property | Aniline (Reference) | o-Toluidine (Methyl) | o-Ethylaniline | o-tert-Butylaniline | p-Toluidine (Alternative) |

| Steric Bulk (A-value) | 0 | 1.70 | 1.75 | > 4.5 | 1.70 (remote) |

| Basicity ( | 4.60 | 4.44 | ~4.40 | ~3.8 - 4.0* | 5.08 |

| Electronic Effect | Standard Resonance | +I (Inductive) | +I (Inductive) | +I (Strong) | +I (Inductive) |

| Dominant Mechanism | Resonance Stabilization | SIS / Ortho-Effect | SIS / Ortho-Effect | Steric Inhibition of Resonance (SIR) | Inductive Stabilization |

| Oxidation Potential ( | 0.77 V | 0.73 V | ~0.83 V | ~0.81 V | 0.75 V |

| Nucleophilicity | High | Moderate | Low | Very Low | High |

*Note:

Deep Dive: The Mechanisms

A. Basicity and Steric Inhibition of Solvation (SIS)

Contrary to the +I (inductive) effect of alkyl groups which increases electron density on the nitrogen, ortho-alkyl groups lower the

-

Mechanism: Upon protonation, the neutral

becomes the cationic -

The Ortho-Blockade: An ortho-alkyl group physically blocks solvent molecules from effectively solvating the ammonium protons. This destabilizes the conjugate acid, shifting the equilibrium backward (favoring the neutral, unprotonated form), thereby lowering the

. -

Comparison: p-Toluidine lacks this steric clash, so the +I effect dominates, making it a stronger base (

5.1) than aniline (

B. Nucleophilicity and Steric Approach Control

While the nitrogen lone pair in o-tert-butylaniline is electron-rich, it is kinetically "invisible" to large electrophiles.

-

Kinetic Barrier: In reactions like acylation (e.g., with benzoyl chloride), the attacking nitrogen must approach the electrophile's carbonyl carbon. The bulky tert-butyl group creates a massive energy barrier to this approach (Transition State destabilization).

-

Synthetic Implication: To functionalize o-tert-butylaniline, researchers must use highly reactive electrophiles or elevated temperatures, whereas o-toluidine reacts under mild conditions.

C. Oxidation Potential and Radical Cation Geometry

Aniline oxidation typically proceeds via a radical cation intermediate

-

The Twist: Extremely bulky ortho-groups (t-butyl) force the amino group out of planarity with the benzene ring (Steric Inhibition of Resonance).

-

Result: This non-planar conformation destabilizes the radical cation, raising the oxidation potential (

), making the molecule harder to oxidize compared to o-toluidine.

Visualizing the Mechanisms

The following diagrams illustrate the competing forces of the Ortho-Effect and the experimental workflow for characterization.

Diagram 1: The Ortho-Effect Mechanism

This diagram details why Ortho-Alkyl anilines are weaker bases (Solvation Inhibition) but potentially harder to oxidize (Resonance Inhibition).

Caption: The "Ortho-Effect" reduces basicity by physically blocking the solvation shell required to stabilize the cationic conjugate acid.

Diagram 2: Experimental Workflow for Determination

A self-validating protocol for determining precise

Caption: Workflow for Potentiometric Titration. The First Derivative method is crucial for detecting subtle inflection points in weak bases.

Experimental Protocols

Protocol A: Determination of via Potentiometric Titration

Objective: Accurately measure the acid dissociation constant of the conjugate acid.

-

Preparation: Dissolve

of the specific ortho-alkyl aniline in -

Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at

.[2][3][4] -

Acidification: Adjust the initial pH to ~2.0 using

HCl. -

Titration: Titrate with

standardized NaOH using an automatic titrator or micro-burette. Add titrant in -

Data Analysis: Plot pH vs. Volume of NaOH.

-

Calculate the First Derivative (

) to pinpoint the equivalence point ( -

The

corresponds to the pH at the half-equivalence point (

-

-

Correction: Apply the Yasuda-Shedlovsky extrapolation if using mixed solvents to estimate the aqueous

.

Protocol B: Relative Nucleophilicity Assay (Kinetic Study)

Objective: Quantify the steric impact on reaction rates.

-

Setup: Prepare a

solution of the aniline derivative in dry Dichloromethane (DCM) containing -

Reaction: Add

equivalent of Benzoyl Chloride at -

Monitoring: Immediately monitor the disappearance of the aniline starting material via HPLC (UV detection at 254 nm) or GC-MS.

-

Alternative: Use pseudo-first-order kinetics by using a 10-fold excess of aniline.

-

-

Calculation: Plot

vs. time. The slope represents the rate constant -

Comparison: Normalize the rate constant against unsubstituted aniline (

). Expect

References

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[5] (Source for standard

values of toluidines). -

Brown, H. C., & Mihm, X. R. (1955). "Steric Effects in Displacement Reactions. II. The Rates of Reaction of Alkyl-Substituted Pyridines and Anilines with Alkyl Iodides." Journal of the American Chemical Society. Link

- Wepster, B. M. (1953). "Steric Effects on Mesomerism. The Steric Inhibition of Resonance in Ortho-Substituted Anilines." Recueil des Travaux Chimiques des Pays-Bas.

-

Pavitt, A., Bylaska, E. J., & Tratnyek, P. G. (2017).[1] "Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values." Environmental Science: Processes & Impacts. Link

-

Master Organic Chemistry. (2026). "The pKa Table Is Your Friend." Link

Sources

Precision Characterization of 2-(3-Methylbutyl)aniline: Elemental Analysis vs. Orthogonal Purity Standards

Executive Summary

In the synthesis of pharmaceutical intermediates like 2-(3-Methylbutyl)aniline (CAS: 104177-71-1), establishing absolute purity is critical for downstream efficacy and safety. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for tracking organic impurities, it often fails to detect non-chromophoric contaminants such as inorganic salts, moisture, or residual solvents.

This guide establishes the Elemental Analysis (EA) standards for this compound, defining the theoretical baselines and acceptance criteria (±0.4%). Furthermore, it objectively compares EA against modern alternatives like Quantitative NMR (qNMR) , demonstrating why a dual-method approach is the superior standard for rigorous drug development.

Part 1: Elemental Analysis Standards (The "Gold Standard")

For a researcher, the "Standard" is defined by the theoretical mass fractions of Carbon, Hydrogen, and Nitrogen. Any deviation from these values indicates contamination or structural error.

Theoretical Baseline

Compound: this compound Molecular Formula: C₁₁H₁₇N Molecular Weight: 163.26 g/mol

| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range (±0.4%) |

| Carbon (C) | 11 | 12.011 | 132.12 | 80.92% | 80.52% – 81.32% |

| Hydrogen (H) | 17 | 1.008 | 17.14 | 10.50% | 10.10% – 10.90% |

| Nitrogen (N) | 1 | 14.007 | 14.01 | 8.58% | 8.18% – 8.98% |

Interpretation of Deviations

-

Low Carbon / High Hydrogen: Often indicates retained solvent (e.g., Ethanol, Hexane) or moisture (H₂O).

-

Low Nitrogen: Suggests contamination with non-nitrogenous precursors (e.g., unreacted alkyl halides) or inorganic salts (e.g., Na₂SO₄ from drying).

-

Isomer Blindness: Crucially, EA cannot distinguish between this compound (the target) and its isomer N-(3-Methylbutyl)aniline (a common byproduct), as both share the C₁₁H₁₇N formula.

Part 2: Comparative Analysis (EA vs. Alternatives)

To validate this compound, researchers must choose between classical combustion (EA) and spectral quantification (qNMR/HPLC).

The Comparison Matrix

| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV/Vis |

| Primary Utility | Bulk purity (including inorganics/water). | Absolute organic purity & structure verification. | Trace organic impurity profiling. |

| Isomer Specificity | Fail: Cannot distinguish isomers (e.g., ortho- vs N- alkyl). | High: Distinct shifts for aromatic protons distinguish isomers. | High: Separates isomers by retention time. |

| Inorganic Detection | High: Ash/residue affects % values directly. | Low: Inorganics are "invisible" unless nuclei are active (e.g., ¹⁹F, ³¹P). | Low: Salts elute in void volume or are invisible. |

| Sample Destructive? | Yes (Combustion). | No (Recoverable). | No (Recoverable). |

| Standard Required? | Yes (Acetanilide/Sulfanilamide for calibration). | Yes (Internal Standard like TCNB or Maleic Acid). | Yes (Reference Standard for response factors). |

Why EA Remains Critical

While qNMR is superior for structural specificity, EA is the only method that effectively "weighs" the entire sample.

-

Scenario: You synthesized this compound and isolated it as a hydrochloride salt.

-

The Trap: HPLC shows 99.9% purity (area %). qNMR shows the correct structure.

-

The EA Reality Check: EA reveals Carbon is 5% lower than theoretical.

-

Diagnosis: The sample contains 5% inorganic salt (NaCl) or trapped water, which HPLC and qNMR "looked through." EA prevents the overestimation of potency.

Part 3: Experimental Protocols

Protocol A: High-Precision CHN Combustion Analysis

Objective: Determine bulk purity with <0.2% variance.

-

Instrument Calibration:

-

Warm up the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) for 2 hours.

-

Blank Run: Run 3 empty tin capsules to establish the baseline (zero point).

-

K-Factor Determination: Analyze Acetanilide (Standard Grade) in triplicate. Ensure C/H/N recovery is 100% ± 0.1%.

-

-

Sample Preparation:

-

Dry this compound in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

-

Using a micro-balance (readability 0.001 mg), weigh 1.5 – 2.5 mg of the oily amine into a tin capsule.

-

Note: Since this compound is a liquid/oil, add a small amount of tungsten oxide (WO₃) powder as a combustion aid to prevent volatile loss before flash combustion.

-

-

Combustion:

-

Seal the capsule hermetically using a cold-welding press.

-

Combust at 950°C in an oxygen-rich environment.

-

-

Calculation:

-

Compare experimental %C, %H, %N against the theoretical values in Table 1.1.

-

Protocol B: Orthogonal Validation via qNMR

Objective: Confirm structural identity and distinguish isomers.

-

Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity trace-cert). It has distinct singlet peaks that do not overlap with the aniline aromatic region.

-

Sample Prep:

-

Weigh exactly 10.0 mg of this compound.

-

Weigh exactly 5.0 mg of 1,3,5-Trimethoxybenzene.

-

Dissolve both in 0.6 mL DMSO-d₆ .

-

-

Acquisition:

-

Pulse angle: 90°.

-

Relaxation delay (d1): 60 seconds (Must be >5x T1 to ensure full relaxation).

-

Scans: 16 or 32.

-

-

Analysis:

-

Integrate the Internal Standard signal (set to known molar equivalent).

-

Integrate the specific methylene protons of the 3-methylbutyl chain (approx 2.5 ppm).

-

Calculate purity based on molar ratios.

-

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for qualifying a batch of this compound for drug development.

Figure 1: Integrated workflow for validating this compound purity. EA filters bulk contaminants, while qNMR ensures isomeric specificity.

References

-

American Elements. (n.d.).[1] this compound Product Specifications. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemistry World. (2023). First publisher abandons impractical elemental analysis standard. Retrieved from [Link][2]

-

U.S. Food and Drug Administration (FDA). (2019). Elemental Analysis Manual (EAM) for Food and Related Products. Retrieved from [Link]

-

Mestrelab Research. (2024). What is qNMR and why is it important? Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.